REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]([CH3:12])[N:4]=1.[CH3:13][OH:14]>[N+]([O-])([O-])=O.[Ag+]>[Cl:11][C:6]1[N:5]([CH3:12])[N:4]=[C:3]([CH2:2][O:14][CH3:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC1=NN(C(=C1[N+](=O)[O-])Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (100 ml) and water (50 ml )
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with a further quantity of ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
WASH
|
Details
|
Chromatography on silica gel, eluting with a 97:3 mixture of dichloromethane and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1C)COC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |